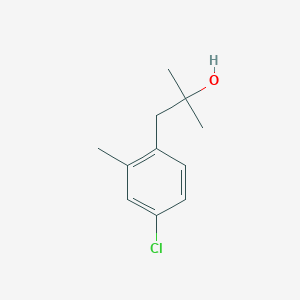

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Description

BenchChem offers high-quality 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-8-6-10(12)5-4-9(8)7-11(2,3)13/h4-6,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQHAVCKMADKFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS No. 1314984-79-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is a tertiary benzylic alcohol of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a chlorinated and methylated phenyl ring coupled with a sterically hindered tertiary alcohol moiety, presents a unique combination of properties that are valuable in the design of novel therapeutic agents and other functional molecules. The presence of the chlorine atom and the methyl group on the aromatic ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential applications, with a focus on its relevance in drug discovery and development.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is presented below.

| Property | Value | Source |

| CAS Number | 1314984-79-6 | N/A |

| Molecular Formula | C₁₁H₁₅ClO | N/A |

| Molecular Weight | 198.69 g/mol | N/A |

| Appearance | Likely a solid or oil | [1] |

| Boiling Point | Not explicitly found, but a similar compound, 1-(4-chlorophenyl)-2-methyl-2-propanol, has a boiling point of 123-124 °C at 12 mm Hg.[2] | N/A |

| Refractive Index | Not explicitly found, but a similar compound, 1-(4-chlorophenyl)-2-methyl-2-propanol, has a refractive index (nD25) of 1.5300.[2] | N/A |

| ¹H NMR (Predicted) | Signals corresponding to aromatic protons (likely in the range of 7.0-7.4 ppm), a singlet for the benzylic CH₂ protons, a singlet for the two methyl groups of the propanol moiety, and a singlet for the methyl group on the phenyl ring. | N/A |

| ¹³C NMR (Predicted) | Signals for aromatic carbons, a quaternary carbon of the alcohol, the benzylic carbon, and the methyl carbons. Quaternary carbons, such as the one bearing the hydroxyl group, typically show weaker signals.[3] | N/A |

| IR (cm⁻¹) | A broad O-H stretch is expected around 3400-3600 cm⁻¹.[1] | N/A |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine. | N/A |

Synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

The most logical and widely applicable method for the synthesis of tertiary alcohols such as 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a ketone or aldehyde. In this case, the synthesis would proceed by reacting a Grignard reagent derived from a substituted benzyl halide with acetone.

Proposed Synthetic Pathway: Grignard Reaction

The synthesis can be envisioned in two main stages: the formation of the Grignard reagent from 4-chloro-2-methylbenzyl chloride and its subsequent reaction with acetone, followed by an acidic workup. A detailed protocol, adapted from the synthesis of the structurally similar 1-(4-chlorophenyl)-2-methyl-2-propanol, is provided below.[2]

Experimental Protocol

Materials and Reagents:

-

4-Chloro-2-methylbenzyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

Acetone

-

Concentrated hydrochloric acid

-

Ice

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., three-necked flask, reflux condenser, dropping funnel)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.00 mole equivalent).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Prepare a solution of 4-chloro-2-methylbenzyl chloride (1.02 mole equivalent) in anhydrous diethyl ether (e.g., 500 ml) in the dropping funnel.

-

Add a small portion of the benzyl chloride solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, allow the mixture to stir and reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone and Workup:

-

Cool the Grignard reagent solution in an ice bath.

-

Add acetone (1.30 mole equivalent) dropwise to the cooled and stirred Grignard solution. A precipitate will likely form.

-

After the addition is complete, heat the reaction mixture to reflux for three hours.

-

Cool the reaction mixture and then carefully pour it onto a mixture of ice (e.g., 500 ml) and concentrated hydrochloric acid (e.g., 92 ml).

-

Separate the organic and aqueous layers using a separatory funnel.

-

-

Purification:

-

Wash the organic layer with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol.[2]

-

Sources

Molecular weight and formula of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol, a substituted tertiary alcohol of interest in medicinal chemistry and organic synthesis. The document elucidates the molecular formula, molecular weight, and key physicochemical properties of this compound. A detailed, field-proven protocol for its synthesis via the Grignard reaction is presented, with an emphasis on the causal relationships between experimental parameters and reaction outcomes. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities, providing the foundational knowledge necessary for the successful preparation and handling of this compound.

Compound Identification and Physicochemical Properties

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a 4-chloro-2-methylphenyl substituent on a 2-methyl-2-propanol backbone. The presence of a halogenated aromatic ring and a sterically hindered tertiary alcohol moiety makes this compound a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClO | [1] |

| Molecular Weight | 198.69 g/mol | [1] |

| CAS Number | 1314984-79-6 | [1] |

| IUPAC Name | 1-(4-chloro-2-methylphenyl)-2-methylpropan-2-ol | |

| SMILES | CC1=CC(Cl)=CC=C1CC(C)(C)O | [1] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |

| logP (calculated) | 2.96 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol via Grignard Reaction

The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with the Grignard reaction being a cornerstone methodology for the formation of carbon-carbon bonds.[2] This protocol details the preparation of 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol from 4-chloro-2-methylbenzyl chloride and acetone.

Principle and Mechanism

The synthesis proceeds in two primary stages:

-

Formation of the Grignard Reagent: 4-chloro-2-methylbenzyl chloride reacts with magnesium metal in an anhydrous ether solvent to form the organomagnesium halide, 4-chloro-2-methylbenzylmagnesium chloride. The use of an ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.

-

Nucleophilic Addition to a Ketone: The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This addition reaction forms a magnesium alkoxide intermediate.

-

Acidic Workup: The reaction mixture is quenched with a weak acid, such as aqueous ammonium chloride or dilute hydrochloric acid, to protonate the alkoxide, yielding the final tertiary alcohol product, 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol.

Caption: Synthesis workflow for 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol.

Experimental Protocol

Materials:

-

4-chloro-2-methylbenzyl chloride

-

Magnesium turnings

-

Acetone, anhydrous

-

Diethyl ether or Tetrahydrofuran (THF), anhydrous

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride (NH₄Cl) or 1M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, three-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry the apparatus under a stream of inert gas to remove any residual moisture.

-

Initiation of Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, prepare a solution of 4-chloro-2-methylbenzyl chloride (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing of the ether is observed. Gentle warming with a heat gun may be necessary to start the reaction.[3]

-

Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining solution of 4-chloro-2-methylbenzyl chloride dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Acetone: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. A vigorous reaction will occur; maintain the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quenching and Workup: Cool the reaction mixture again to 0 °C and slowly add saturated aqueous ammonium chloride solution or 1M HCl to quench the reaction and dissolve the precipitated magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Drying and Solvent Removal: Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely available, the expected spectroscopic data can be predicted based on its structure:

-

¹H NMR: Expected signals would include singlets for the two equivalent methyl groups of the propanol moiety, a singlet for the methylene group adjacent to the phenyl ring, a singlet for the methyl group on the phenyl ring, and signals in the aromatic region corresponding to the three protons on the substituted benzene ring. A broad singlet for the hydroxyl proton would also be present.

-

¹³C NMR: Signals corresponding to the aromatic carbons, the quaternary carbon of the alcohol, the methylene carbon, and the methyl carbons are expected.

-

IR Spectroscopy: A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol would be a key feature. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ would confirm the completion of the reaction.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Applications in Research and Drug Development

Substituted tertiary alcohols and compounds bearing the 4-chlorophenyl moiety are of significant interest in medicinal chemistry. The chlorine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability.[4]

While specific applications for 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol are not extensively documented, its structural motifs are present in various biologically active compounds. It can serve as a valuable intermediate for the synthesis of:

-

Novel Psychoactive Compounds: The core structure can be modified to explore new analogs of known central nervous system agents.

-

Agrochemicals: The chlorinated phenylpropanol scaffold is found in some fungicides and herbicides.

-

Material Science: Tertiary alcohols can be used as precursors for the synthesis of polymers and other materials.

The versatility of this compound as a synthetic intermediate makes it a valuable tool for the generation of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with Dicyclohexyl Ketone.

- The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from The Organic Chemistry Tutor website.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- PrepChem. (n.d.). Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol.

- Journal of Chemical Education. (n.d.). Grignard Synthesis of Various Tertiary Alcohols.

- ChemScene. (n.d.). 1-(4-Chloro-2-methylphenyl)-2-methylpropan-2-ol.

- NileRed. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.

- ChemScene. (n.d.). 1-(4-Chloro-2-methylphenyl)propan-2-ol.

- BenchChem. (2025). Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis.

- PubChem. (n.d.). 1-(4-Chloro-2-methylphenoxy)-2-phenylpropan-2-ol.

- BenchChem. (2025). Application Notes and Protocols: 1-(4-Chlorophenyl)-2-methylpropan-1-one in Medicinal Chemistry.

- BenchChem. (2025). Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

- PubChem. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-one.

- ChemicalBook. (n.d.). 1-CHLORO-2-METHYL-2-PROPANOL(558-42-9) 1H NMR spectrum.

- CymitQuimica. (n.d.). CAS 558-42-9: 1-Chloro-2-methyl-2-propanol.

- MDPI. (2019, October 24). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones....

- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Matrix Fine Chemicals. (n.d.). 1-CHLORO-2-METHYLPROPAN-2-OL | CAS 558-42-9.

- ResearchGate. (n.d.). Organic Chemistry Concepts and Applications for Medicinal Chemistry.

Sources

A Technical Guide to 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol: Nomenclature, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol. Primarily identified by its systematic IUPAC name and CAS number 1314984-79-6, this tertiary alcohol is a subject of interest in synthetic and medicinal chemistry. This document elucidates its nomenclature, proposes a detailed synthetic pathway, outlines its key physicochemical properties, and discusses its potential applications in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical sciences.

Introduction and Nomenclature

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is a substituted aromatic alcohol. Its structure features a tertiary alcohol, 2-methyl-2-propanol, attached to a 4-chloro-2-methylphenyl ring. Due to its specific and relatively complex structure, it is most commonly and accurately referred to by its systematic IUPAC name. Literature searches indicate a lack of common or trivial names for this compound, highlighting the importance of using its precise chemical identifier.

Systematic and Alternative Identifiers:

| Identifier Type | Identifier | Source |

| IUPAC Name | 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol | N/A |

| CAS Number | 1314984-79-6 | [1] |

| Molecular Formula | C₁₁H₁₅ClO | [1] |

| Molecular Weight | 198.69 g/mol | [1] |

| SMILES | CC(C)(O)C1=C(C)C=C(Cl)C=C1 | [1] |

Proposed Synthesis Pathway

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol.

Step 1: Friedel-Crafts Acylation of 1-Chloro-3-methylbenzene

The initial step involves the acylation of 1-chloro-3-methylbenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The methyl and chloro substituents on the benzene ring will direct the incoming acyl group. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The steric hindrance from the methyl group will favor acylation at the para-position relative to the methyl group, which is also the ortho-position to the chloro group.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add isobutyryl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Aromatic Compound Addition: Following the formation of the acylium ion, add 1-chloro-3-methylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the resulting ketone, 1-(4-chloro-2-methylphenyl)-2-methyl-1-propanone, by vacuum distillation or column chromatography.

Step 2: Grignard Reaction with Methylmagnesium Bromide

The second step is the conversion of the synthesized ketone to the target tertiary alcohol using a Grignard reagent. The addition of methylmagnesium bromide to the carbonyl group of 1-(4-chloro-2-methylphenyl)-2-methyl-1-propanone will yield the desired product after an acidic workup.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 1-(4-chloro-2-methylphenyl)-2-methyl-1-propanone (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Grignard Reagent Addition: Cool the solution to 0 °C and add methylmagnesium bromide (1.2 equivalents, typically a 3 M solution in diethyl ether) dropwise via a syringe.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting ketone is consumed.

-

Workup: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude product, 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol, by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

The following table summarizes the known and predicted physicochemical properties of 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClO | [1] |

| Molecular Weight | 198.69 g/mol | [1] |

| Appearance | Expected to be a solid or oil | N/A |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |

| LogP | 2.96 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.3 (d, 1H, aromatic), ~7.1 (dd, 1H, aromatic), ~7.0 (d, 1H, aromatic), 2.3 (s, 3H, Ar-CH₃), 1.6 (s, 1H, OH), 1.5 (s, 6H, 2 x CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140 (aromatic C), ~135 (aromatic C-Cl), ~132 (aromatic C), ~128 (aromatic C), ~126 (aromatic C), ~125 (aromatic C), 73 (C-OH), 32 (2 x CH₃), 20 (Ar-CH₃).

-

IR (KBr, cm⁻¹): ~3400 (broad, O-H stretch), ~3000-2850 (C-H stretch), ~1600, ~1480 (aromatic C=C stretch), ~1100 (C-O stretch), ~800 (C-Cl stretch).

Potential Applications in Drug Discovery

Halogenated organic compounds, particularly those containing chlorine, are of significant interest in medicinal chemistry. The presence of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Tertiary alcohols also serve as important structural motifs in many biologically active molecules.

Given its structure, 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents. The chloro and methyl substitutions on the phenyl ring provide handles for further chemical modification to explore structure-activity relationships (SAR). Its potential applications could be in the development of:

-

Antifungal Agents: Similar structures have been investigated for their antifungal properties.

-

Anti-inflammatory Drugs: The substituted phenylpropanol scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Agrochemicals: The compound could be a precursor for the synthesis of new pesticides and herbicides.

Conclusion

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is a chemical compound with potential utility in synthetic and medicinal chemistry. While it lacks common synonyms and is best identified by its IUPAC name and CAS number, its synthesis can be reliably achieved through established methods like Friedel-Crafts acylation and Grignard reactions. The structural features of this molecule, including the chlorinated and methylated phenyl ring and the tertiary alcohol group, make it an interesting candidate for further investigation as a building block in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of this compound to facilitate future research and development endeavors.

References

-

PubChem. 1-(4-Chloro-2-methylphenyl)-2-methylpropan-2-ol. [Link]

Sources

A Technical Guide to Tertiary Alcohols Featuring Chlorinated Phenyl Groups: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

Tertiary alcohols incorporating chlorinated phenyl moieties represent a fascinating and functionally significant class of organic compounds. The unique interplay between the sterically hindered, metabolically robust tertiary alcohol group and the electronically influential chlorinated aromatic ring bestows these molecules with a distinct profile of physicochemical and pharmacological properties. This guide provides an in-depth exploration of these compounds, tailored for researchers, medicinal chemists, and drug development professionals. We will traverse from fundamental synthesis strategies and detailed spectroscopic characterization to their reactivity and pivotal role in enhancing metabolic stability and modulating bioactivity in pharmaceutical candidates. The content herein is grounded in established chemical principles, supported by authoritative references, and presented with practical, field-proven insights to bridge theory with application.

Introduction: A Convergence of Steric and Electronic Influence

The strategic incorporation of specific functional groups is a cornerstone of modern molecular design, particularly within the pharmaceutical sciences. Tertiary alcohols (3° ROH) are valued for their ability to improve metabolic stability, as the carbinol carbon lacks a hydrogen atom, precluding common oxidative metabolic pathways.[1][2] Unlike primary or secondary alcohols, which can be metabolized to aldehydes/ketones and carboxylic acids, tertiary alcohols are significantly more resistant to such transformations.[1]

When a chlorinated phenyl group is introduced into such a scaffold, a new layer of complexity and utility emerges. Chlorine, as a halogen, exerts a powerful electron-withdrawing inductive effect, which can modulate the acidity of nearby protons and influence reaction mechanisms. Its presence on a phenyl ring also impacts the molecule's lipophilicity, binding interactions (e.g., halogen bonding), and overall pharmacological profile. More than a quarter of all FDA-approved drugs contain at least one chlorine atom, highlighting its importance in tuning drug-like properties.[3]

This guide dissects the properties arising from this structural union, offering a comprehensive resource for scientists leveraging these molecules in their research and development endeavors.

Core Synthesis Strategies: Crafting the Molecular Architecture

The most reliable and versatile method for synthesizing tertiary alcohols containing chlorinated phenyl groups is the Grignard reaction. This organometallic approach allows for the precise formation of a carbon-carbon bond at the carbinol center.

The Grignard Reaction: A Cornerstone of C-C Bond Formation

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone or ester.[4][5] To generate a tertiary alcohol with at least one chlorinated phenyl group, one of the reactants must contain this moiety.

Two primary pathways exist:

-

Pathway A: Reaction of a chlorinated phenyl Grignard reagent with a suitable ketone.

-

Pathway B: Reaction of an organometallic reagent (e.g., phenylmagnesium bromide, methylmagnesium bromide) with a ketone bearing a chlorinated phenyl group.

The choice between these pathways is often dictated by the commercial availability and stability of the starting materials. For instance, preparing 2-(4-chlorophenyl)propan-2-ol would involve reacting 4-chlorophenylmagnesium bromide with acetone or reacting methylmagnesium bromide with 4'-chloroacetophenone.

Causality in Experimental Design : The reaction is conducted under strictly anhydrous conditions because Grignard reagents are potent bases that react readily with protic solvents like water or alcohols, which would quench the reagent and halt the desired reaction. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are chosen because they are aprotic and effectively solvate the magnesium species, stabilizing the Grignard reagent.[5]

Workflow: Synthesis via Grignard Reaction

Caption: General workflow for synthesizing a tertiary alcohol containing a chlorinated phenyl group using the Grignard reaction.

Physicochemical and Spectroscopic Properties

The combination of the polar hydroxyl group, the nonpolar phenyl ring, and the electronegative chlorine atom results in a unique set of properties.

Solubility, Lipophilicity, and Acidity

-

Solubility : The hydroxyl group can participate in hydrogen bonding, granting some solubility in polar solvents.[6][7] However, the bulky, hydrophobic chlorinated phenyl group often dominates, leading to poor water solubility but good solubility in organic solvents like dichloromethane, ethyl acetate, and THF.

-

Lipophilicity (LogP) : The presence of the chlorine atom generally increases the lipophilicity compared to a non-chlorinated analogue. However, the addition of the tertiary alcohol's hydroxyl group significantly decreases lipophilicity compared to a parent molecule lacking the -OH group.[2] This balance is critical in drug design for modulating cell membrane permeability.

-

Acidity (pKa) : Alcohols are weakly acidic. The electron-withdrawing effect of the chlorinated phenyl ring can slightly increase the acidity of the hydroxyl proton compared to a tertiary alcohol with a simple alkyl or unsubstituted phenyl group, though they remain much less acidic than phenols.[4]

Spectroscopic Characterization

Accurate characterization is essential for structure verification. The following table summarizes the expected spectroscopic signatures for a typical tertiary alcohol with a chlorinated phenyl group.

| Technique | Absorption / Chemical Shift | Key Features & Interpretation |

| IR Spectroscopy | ~3600-3200 cm⁻¹ (broad, strong)~1260-1150 cm⁻¹ (strong) | The broad O-H stretch is characteristic of hydrogen-bonded alcohols.[8][9] The strong C-O stretch for a tertiary alcohol appears around 1150 cm⁻¹.[8] |

| ¹H NMR | ~7.5-7.2 ppm (multiplets)~2.0-1.5 ppm (singlet) | Protons on the chlorinated phenyl ring appear in the aromatic region. The signal for the O-H proton is often a broad singlet and its position can vary with concentration and solvent.[10] Protons on alkyl groups attached to the carbinol carbon will appear in the upfield region. |

| ¹³C NMR | ~140-125 ppm~90-70 ppm | Aromatic carbons give rise to multiple signals in this region. The carbinol carbon (the one bearing the -OH group) is significantly deshielded and typically appears in the 90-70 ppm range.[8] |

| Mass Spectrometry | M⁺[M-18]⁺Alpha-cleavage fragments | The molecular ion (M⁺) may be observed. A common fragmentation pathway for alcohols is the loss of water (dehydration), resulting in a peak at [M-18].[9] Alpha-cleavage (breaking the C-C bond adjacent to the oxygen) is also a characteristic fragmentation.[10] |

Reactivity Profile and Chemical Transformations

Reactions of the Tertiary Hydroxyl Group

-

Resistance to Oxidation : A defining feature of tertiary alcohols is their resistance to oxidation under standard conditions (e.g., using chromic acid or PCC).[11] This is due to the absence of a hydrogen atom on the carbinol carbon. This property is a primary driver for their use in drug design to block metabolic oxidation.[1][2]

-

Conversion to Alkyl Halides : Tertiary alcohols react readily with hydrogen halides like concentrated HCl via an Sₙ1 mechanism.[12][13][14] The reaction proceeds through a stable tertiary carbocation intermediate. The Lucas test, which uses a mixture of concentrated HCl and ZnCl₂, produces an immediate cloudy solution (formation of the insoluble alkyl chloride) with tertiary alcohols.[11]

-

Dehydration : In the presence of strong acids like H₂SO₄, tertiary alcohols can be dehydrated to form alkenes, again proceeding through a carbocation intermediate via an E1 mechanism.[12][13]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crab.rutgers.edu [crab.rutgers.edu]

- 5. vaia.com [vaia.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. savemyexams.com [savemyexams.com]

- 8. fiveable.me [fiveable.me]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. employees.oneonta.edu [employees.oneonta.edu]

- 12. 9.7 Reactions of Alcohols – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

Technical Whitepaper: Safety, Handling, and Analytical Profiling of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Executive Summary

In modern drug development and advanced organic synthesis, halogenated aromatic alcohols serve as critical structural scaffolds. 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS: 1314984-79-6) is a specialized tertiary alcohol whose unique molecular architecture demands rigorous, causality-driven handling protocols[1]. This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and self-validating analytical workflows required to safely integrate this compound into high-throughput laboratory environments.

Physicochemical Profiling & Structural Causality

The behavior of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is dictated by the interplay between its two primary functional domains:

-

The Tertiary Alcohol Moiety: The C(CH3)2OH group is highly sterically hindered. While this steric bulk renders the compound highly resistant to standard oxidative degradation, it makes the hydroxyl group a prime candidate for acid-catalyzed dehydration under harsh conditions.

-

The 4-Chloro-2-methylphenyl Ring: The substitution of a chlorine atom on the aromatic ring significantly increases the molecule's overall lipophilicity and electron-withdrawing capacity[2]. This halogenation drives the compound's partition coefficient (LogP), allowing it to readily cross aqueous-lipid boundaries, which directly informs its toxicological profile.

To mitigate the thermodynamic driving force for slow degradation pathways, the compound must be stored under strictly controlled thermal conditions (2-8°C) in a sealed, dry environment[1][3].

Toxicological Mechanisms (SDS Translation)

Standard Safety Data Sheets (SDS) list hazard codes without explaining the underlying biology. As a halogenated aromatic alcohol, this compound exhibits specific irritant properties (H315, H319, H335)[4]. Understanding the causality behind these hazards is essential for designing effective engineering controls.

-

H315 (Skin Irritation) & H319 (Eye Irritation): The lipophilic chloro-tolyl group acts as a penetrant, allowing the molecule to partition rapidly into the stratum corneum and the lipid bilayers of ocular tissues. Once intercalated within the membrane, the polar tertiary alcohol group disrupts the highly ordered hydrogen-bonding network of the lipid heads. This localized fluidization of the membrane triggers a rapid inflammatory cascade.

-

H335 (Respiratory Irritation): Even minor aerosolization during powder handling or solvent evaporation introduces the compound to the aqueous mucous membranes of the respiratory tract, where the localized concentration of the tertiary alcohol induces acute cellular irritation[4].

Fig 1: Toxicological mechanism of lipid bilayer disruption and mitigation via engineering controls.

Quantitative Data Presentation

The following table synthesizes the core physicochemical and safety data required for laboratory integration[1][3][4].

| Parameter | Specification / Value | Causality / Implication |

| CAS Number | 1314984-79-6 | Unique identifier for regulatory tracking. |

| Molecular Formula | C₁₁H₁₅ClO | Dictates mass spectrometric fragmentation patterns. |

| Molecular Weight | 198.69 g/mol | Required for precise molarity calculations in synthesis. |

| Purity Standard | ≥98% | Minimizes side reactions from des-chloro impurities. |

| Storage Conditions | Sealed, Dry, 2-8°C | Prevents ambient moisture absorption and thermal degradation. |

| Hazard Codes | H315, H319, H335 | Indicates severe membrane and respiratory irritation potential. |

Self-Validating Safety & Handling Protocols

To ensure absolute trustworthiness in laboratory operations, protocols must be designed as self-validating systems where every action includes a verification step.

Protocol A: Safe Handling and Spill Mitigation

-

Pre-Handling Verification: Before opening the sealed vial, verify that the chemical fume hood face velocity is actively reading ≥100 feet per minute (fpm). Validation: The digital monitor must display a green status indicator; do not rely solely on auditory airflow.

-

PPE Assembly: Don chemical splash goggles, a standard lab coat, and double-layered nitrile gloves. Causality: Nitrile provides excellent resistance to the compound itself, but double-gloving is mandatory if the compound is dissolved in permeating solvents like dichloromethane (DCM).

-

Spill Response (Self-Validating):

-

In the event of a spill, immediately cover the area with an inert, non-combustible absorbent (e.g., vermiculite).

-

Sweep the absorbed material into a hazardous waste container.

-

Self-Validation Step: Perform a secondary wipe of the spill surface using a methanol-dampened swab. Submit this swab for rapid GC-MS analysis to quantitatively confirm the absence of residual 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol on the workstation.

-

Analytical Workflows for Purity Verification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile tertiary alcohols[5]. The following protocol leverages the pi-pi interaction capabilities of a phenyl-arylene stationary phase to resolve the compound from structurally similar impurities[2].

Protocol B: GC-MS Purity Analysis

Objective: Confirm the ≥98% purity specification via a self-validating chromatographic run.

-

Sample Preparation:

-

Dissolve 1.0 mg of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol in 1.0 mL of HPLC-grade dichloromethane.

-

Add 10 µL of an internal standard (e.g., n-hexadecane at 1 mg/mL) to the vial. Causality: The internal standard continuously validates injection volume reproducibility and system stability[6].

-

-

Instrument Configuration:

-

Equip the GC with a 5%-phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m × 0.25 mm ID, 0.25 µm film thickness)[7]. Causality: The 5% phenyl phase provides optimal selectivity for the chlorinated aromatic ring.

-

Set the carrier gas (Helium) to a constant flow of 1.0 mL/min.

-

-

Temperature Programming:

-

Initial oven temperature: 80°C, hold for 3 minutes.

-

Ramp: 30°C/min to 280°C.

-

Final hold: 5 minutes at 280°C[7].

-

-

Injection & Detection:

-

Inject 1.0 µL of the sample in splitless mode with the inlet temperature set to 250°C.

-

Utilize Electron Impact (EI) ionization at 70 eV.

-

-

Self-Validation Check: Run a pure dichloromethane blank prior to the sample injection. The baseline must remain flat, proving the column is free of ghost peaks or carryover from previous analyses.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,4-Dichloro-1-(dichloromethyl)benzene | 134-25-8 | Benchchem [benchchem.com]

- 3. avantorsciences.com [avantorsciences.com]

- 4. 1-(4-Chlorophenyl)-2-methylpropan-1-one | C10H11ClO | CID 72865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. scielo.br [scielo.br]

Solubility Profiling of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

In pharmaceutical and agrochemical development, the solubility profile of an active intermediate dictates the efficiency of synthesis, purification (crystallization), and formulation. 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS: 1314984-79-6) is a structurally complex organic molecule characterized by a dual-natured architecture: a highly lipophilic 4-chloro-2-methylphenyl moiety coupled with a polar, sterically hindered tertiary alcohol (2-methyl-2-propanol) side chain.

This whitepaper provides an in-depth, mechanistically grounded guide to predicting, selecting, and experimentally validating the solubility of this compound in various organic solvents. By bridging predictive thermodynamic modeling with self-validating empirical protocols, this guide serves as a definitive resource for process chemists and formulation scientists.

Structural Analysis & Predictive Solubility Modeling

To rationally select solvents rather than relying on empirical trial-and-error, we must analyze the causality behind solute-solvent interactions. The [1] deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces:

-

Dispersion Forces (

): Driven by the bulky chlorophenyl ring. -

Polarity (

): Driven by the electronegativity of the chlorine atom and the hydroxyl oxygen. -

Hydrogen Bonding (

): Driven by the tertiary alcohol group.

The Causality of Steric Hindrance in Solvent Selection

Unlike primary alcohols, the hydroxyl group in 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is flanked by two bulky methyl groups (forming a tert-butyl-like carbinol center). This steric hindrance severely restricts the molecule's ability to act as an efficient hydrogen bond donor in tightly packed solvent networks (like water or methanol). However, the oxygen atom remains an exposed hydrogen bond acceptor.

Mechanistic Insight: Consequently, this compound exhibits maximum solubility in aprotic polar solvents (e.g., ketones, esters) that can accept hydrogen bonds or interact via strong dipole-dipole forces without requiring the solute to act as a primary H-bond donor. Furthermore, non-polar aromatic solvents (e.g., toluene) yield high solubility due to highly favorable

Figure 1: Logical workflow for predicting solvent compatibility using HSP.

Solvent Selection Criteria (ICH Q3C Compliance)

In drug development, solubility must be balanced against solvent toxicity. The [2] categorize solvents into three classes. For the processing of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol, process chemists must prioritize Class 3 solvents (low toxic potential) over Class 2 solvents, despite the latter occasionally offering marginally higher raw solubility.

Table 1: Predicted Solubility Profile & Regulatory Classification

| Solvent Class | Representative Solvent | ICH Q3C Class | Predicted Solubility | Mechanistic Rationale |

| Ketones | Acetone | Class 3 | High (>100 mg/mL) | Strong dipole-dipole interactions; excellent H-bond acceptor overcoming solute steric hindrance. |

| Esters | Ethyl Acetate | Class 3 | High (>100 mg/mL) | Ideal balance of dispersion and polar forces; minimal toxicity. |

| Ethers | 2-Methyltetrahydrofuran | Class 3 | High (>100 mg/mL) | Favorable |

| Aromatic | Toluene | Class 2 | High (>100 mg/mL) | Strong |

| Alcohols | Ethanol | Class 3 | Moderate (30-80 mg/mL) | H-bonding network is disrupted by the bulky tert-alcohol, limiting ideal thermodynamic mixing. |

| Aliphatic | Heptane | Class 3 | Low (<10 mg/mL) | Severe mismatch in polarity ( |

Experimental Determination: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory. The standard approach is an adaptation of the [3], optimized for lipophilic organic compounds [4].

Causality in Experimental Design

-

Temperature Control: Solubility is a thermodynamic parameter governed by the enthalpy of solution (

). A fluctuation of just 1.0 °C can alter the solubility of lipophilic alcohols by 5–10%. Therefore, a highly regulated water bath (± 0.1 °C) is non-negotiable. -

Centrifugation vs. Filtration: Highly lipophilic compounds like 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol are prone to non-specific adsorption onto standard PTFE or nylon syringe filters. Passing a saturated solution through a filter can strip the solute from the solvent, artificially lowering the quantified concentration. Causality dictates the use of temperature-controlled centrifugation to achieve phase separation without introducing surface-adsorption artifacts.

Step-by-Step Methodology (Self-Validating System)

To ensure the system has reached true thermodynamic equilibrium (and not a transient kinetic supersaturation state), the protocol incorporates a mandatory time-course validation loop.

-

Preparation: Add an excess amount of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol solid (e.g., 500 mg) to 2.0 mL of the target organic solvent in three separate sealed amber glass vials (to prevent photo-degradation of the chlorophenyl moiety).

-

Equilibration: Submerge the vials in an orbital shaking water bath set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM.

-

Time-Course Sampling: Extract one vial at 24 hours, the second at 48 hours, and the third at 72 hours.

-

Phase Separation: Centrifuge the extracted vial at 10,000 RPM for 15 minutes using a centrifuge pre-equilibrated to 25.0 °C. Do not decant; carefully aspirate the supernatant using a pre-warmed glass pipette.

-

Quantification: Dilute the supernatant volumetrically into a compatible mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV (monitoring at ~220 nm for the aromatic ring) or GC-FID.

-

Self-Validation Check: Compare the calculated concentrations of the 48-hour and 72-hour samples. The system is only validated if the variance between these two timepoints is < 5%. If the variance is > 5%, the system has not reached equilibrium, and the agitation period must be extended.

Figure 2: Self-validating thermodynamic solubility determination workflow.

Conclusion

The solubility behavior of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is dictated by the interplay between its bulky, dispersion-heavy aromatic core and its sterically hindered polar hydroxyl group. By applying Hansen Solubility Parameters, researchers can logically bypass toxic Class 2 solvents in favor of highly effective Class 3 alternatives like Acetone or Ethyl Acetate. Furthermore, employing a self-validating, centrifugation-based shake-flask protocol ensures that the empirical data generated is thermodynamically sound, free from filtration artifacts, and immediately applicable to scale-up manufacturing.

References

-

Will we ever be able to accurately predict solubility? National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

-

ICH Q3C (R9) Residual solvents - Scientific guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility. OECD iLibrary. Available at:[Link]

-

Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU) Orbit. Available at:[Link]

An In-depth Technical Guide to 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol: A Potential Scaffold in Modern Drug Discovery

Executive Summary

While 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol is not currently documented as a direct intermediate in the synthesis of any marketed pharmaceutical agent, a thorough analysis of its constituent chemical motifs reveals a high potential for its application in drug discovery. This guide provides a comprehensive examination of its structure, the strategic advantages of its core components in medicinal chemistry, a proposed synthetic route, and its prospective value for researchers, scientists, and drug development professionals.

Introduction: Deconstructing the Molecule

At first glance, 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol is a substituted tertiary alcohol. Its structure is composed of two key features: a 4-chloro-2-methylphenyl group and a 2-methyl-2-propanol (tert-butyl alcohol) moiety. The absence of this compound in established pharmaceutical manufacturing pathways does not diminish its potential. Instead, it represents an untapped resource—a versatile building block for creating novel chemical entities with desirable pharmacological properties.

Strategic Importance of Structural Motifs in Drug Design

The true potential of 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol as a drug intermediate lies in the synergistic benefits of its two primary structural components.

The Tertiary Alcohol: A Shield Against Metabolism

In medicinal chemistry, the introduction of a hydroxyl (-OH) group is a common strategy to improve a molecule's drug-like properties. However, primary and secondary alcohols can be metabolic liabilities, prone to oxidation or glucuronidation, leading to rapid clearance from the body. Tertiary alcohols, in contrast, offer a significant advantage.[1][2][3]

The carbon atom bearing the hydroxyl group in a tertiary alcohol is not attached to any hydrogen atoms, making it resistant to oxidation.[4] Furthermore, the bulky alkyl groups surrounding the hydroxyl group provide steric hindrance, which can slow the rate of conjugation reactions like glucuronidation.[1][2][3][5] This inherent metabolic stability makes the tertiary alcohol a highly desirable feature in the design of long-acting therapeutic agents.[5][6]

Table 1: Advantages of Incorporating a Tertiary Alcohol Moiety in Drug Candidates

| Property | Advantage | Rationale |

| Metabolic Stability | Increased resistance to metabolic breakdown.[1][2][3][5] | The absence of a hydrogen atom on the carbinol carbon prevents oxidation, a common metabolic pathway for primary and secondary alcohols.[4] |

| Reduced Clearance | Longer half-life in the body. | Steric shielding by adjacent alkyl groups can reduce the rate of Phase II conjugation (e.g., glucuronidation).[1][2][3][5] |

| Modulation of Physicochemical Properties | Can decrease lipophilicity and increase solubility.[1] | The polar hydroxyl group can improve the aqueous solubility of a drug candidate, which is often crucial for bioavailability. |

| Improved Permeability | The drawbacks of a hydroxyl group on permeability are less pronounced compared to primary and secondary alcohols.[1] | The geminal alkyl groups can "shield" the hydrogen bond donor, mitigating the negative impact on membrane permeability.[2] |

The 4-Chloro-2-methylphenyl Group: A Versatile Pharmacophore

The substituted aromatic ring is another cornerstone of this molecule's potential. The 4-chloro and 2-methyl substituents are not arbitrary; they provide medicinal chemists with tools to fine-tune a potential drug's properties:

-

Chlorine Atom: The electron-withdrawing nature of the chlorine atom can influence the electronic environment of the aromatic ring, potentially enhancing binding interactions with target proteins. Halogen bonding is an increasingly recognized and utilized interaction in drug design.

-

Methyl Group: The methyl group can provide beneficial steric bulk, helping to orient the molecule within a binding pocket. It also increases lipophilicity, which can be modulated to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Derivatives containing the 4-chloro-2-methylphenyl moiety have been explored for various biological activities, including as antibacterial and anticancer agents, underscoring the utility of this structural unit.[7][8]

Proposed Synthesis: A Reliable and Scalable Approach

The most direct and efficient method for synthesizing 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol is through a Grignard reaction.[9][10][11] This well-established organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound, in this case, a ketone.[12]

Synthetic Workflow

The proposed synthesis involves two main steps:

-

Formation of the Grignard Reagent: 4-Chloro-2-methylphenylmagnesium bromide is prepared by reacting 1-bromo-4-chloro-2-methylbenzene with magnesium metal in an anhydrous ether solvent.

-

Addition to Acetone: The freshly prepared Grignard reagent is then reacted with acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[13][14]

Caption: Proposed Grignard reaction workflow for the synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol.

Detailed Experimental Protocol

Caution: This protocol should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions. Grignard reactions are sensitive to moisture and air.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Equivalents |

| 1-Bromo-4-chloro-2-methylbenzene | 204.49 | 20.45 g | 1.0 |

| Magnesium Turnings | 24.31 | 2.67 g | 1.1 |

| Iodine | 253.81 | 1 crystal | Catalytic |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | Solvent |

| Acetone | 58.08 | 6.39 g (8.1 mL) | 1.1 |

| 1M Hydrochloric Acid | 36.46 | ~150 mL | For workup |

| Saturated Sodium Bicarbonate Solution | 84.01 | ~50 mL | For workup |

| Brine | - | ~50 mL | For workup |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | Drying agent |

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of dry nitrogen to ensure all moisture is removed.

-

Grignard Reagent Formation:

-

Magnesium turnings and a small crystal of iodine are placed in the flask.

-

A solution of 1-bromo-4-chloro-2-methylbenzene in 50 mL of anhydrous diethyl ether is prepared and added to the dropping funnel.

-

Approximately 10% of the aryl bromide solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be required.

-

Once initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

A solution of acetone in 50 mL of anhydrous diethyl ether is added to the dropping funnel and then added dropwise to the cooled Grignard solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

-

Workup and Purification:

-

The reaction mixture is carefully poured over a mixture of crushed ice and 1M hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography or distillation under reduced pressure to afford the pure 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol.

-

Conclusion and Future Perspectives

While 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol may not be a "known" drug intermediate in the conventional sense, its chemical architecture presents a compelling case for its utility in prospective drug discovery. The combination of a metabolically robust tertiary alcohol and a versatile substituted phenyl ring makes it an attractive starting point for the synthesis of new chemical entities. Researchers and drug development professionals are encouraged to view this compound not as an end-product, but as a valuable scaffold upon which a new generation of therapeutic agents can be built. Its straightforward synthesis further enhances its appeal as a practical and scalable building block for medicinal chemistry campaigns.

References

-

Shanu-Wilson, J. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Available at: [Link]

-

American Chemical Society. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS Publications. Available at: [Link]

-

ResearchGate. (2025, April 15). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery | Request PDF. Available at: [Link]

-

Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913. Available at: [Link]

-

Chad's Prep®. (n.d.). Synthesis of Alcohols; Grignard Addition. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

-

Journal of Chemical Education. (n.d.). Grignard Synthesis of Various Tertiary Alcohols. Available at: [Link]

-

Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Available at: [Link]

-

Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889–7913. Available at: [Link]

-

YouTube. (2026, January 25). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. Available at: [Link]

-

Primary Secondary And Tertiary Alcohols. (n.d.). Primary Secondary And Tertiary Alcohols. Available at: [Link]

-

Filo. (2025, October 26). Suggest a method to prepare 2-methyl-2-propanol using a Grignard reagent. Available at: [Link]

-

Brainly. (2019, June 29). [FREE] How would you prepare 2-methyl-2-propanol via a Grignard reaction using dimethyl carbonate as your carbonyl. Available at: [Link]

-

Study.com. (n.d.). How would you prepare 2-methyl-2-propanol via a Grignard with diethyl carbonate as your carbonyl source. Show all reagents and intermediates?. Available at: [Link]

-

Pearson. (2024, July 13). Phenyl Grignard reagent adds to 2-methylpropanal to give the seco.... Available at: [Link]

-

Vaia. (n.d.). (i) Suggest a method to prepare - 2 − - methyl - − 2 - - propanol using Grignard reagent. (ii) What happens when this alcohol is passed over copper heated to. Available at: [Link]

-

PubMed. (2025, January 3). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Available at: [Link]

Sources

- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. talent.qyem.edu.sa [talent.qyem.edu.sa]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. Suggest a method to prepare 2-methyl-2-propanol using a Grignard reagent .. [askfilo.com]

- 14. vaia.com [vaia.com]

Technical Procurement & Application Guide: 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Executive Summary & Chemical Identity

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS: 1314984-79-6 ) is a specialized tertiary alcohol intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds requiring a metabolically stable gem-dimethyl group. Its structural combination of a sterically hindered alcohol and a halogenated aromatic ring makes it a critical building block for modulating lipophilicity and metabolic stability in drug design.

This guide provides a technical analysis of its supply chain, synthesis protocols, and quality requirements for research applications.

Chemical Specifications

| Property | Specification |

| CAS Number | 1314984-79-6 |

| IUPAC Name | 1-(4-Chloro-2-methylphenyl)-2-methylpropan-2-ol |

| Molecular Formula | C₁₁H₁₅ClO |

| Molecular Weight | 198.69 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in water |

| Purity Grade | Research Grade (>98% GC/HPLC) |

Supply Chain & Pricing Analysis

The market for this compound is categorized under Specialty Building Blocks , rather than bulk commodities. It is typically synthesized on-demand or stocked in small quantities by catalog suppliers.

Primary Suppliers & Sourcing Channels

Major global suppliers for research-grade material include specialized catalog vendors. Direct procurement from manufacturers is recommended for quantities exceeding 100g.

-

ChemScene: Catalog Item CS-0718064. Known for high stock reliability for benzyl-type intermediates.

-

BLDpharm: Catalog Item 1314961-86-8 (Note: Verify isomer specificity; BLD often lists regioisomers).

-

BOC Sciences / Enamine: Often provide custom synthesis services if stock is depleted.

Pricing Estimates (Q1 2025 Market Data)

Pricing is volume-dependent and subject to synthesis difficulty (specifically the Grignard stability).

| Quantity | Estimated Price Range (USD) | Lead Time |

| 1 g | $85 - $150 | In Stock (1-3 Days) |

| 5 g | $300 - $450 | In Stock (1-3 Days) |

| 25 g | $900 - $1,200 | 2-3 Weeks (Synthesis) |

| 100 g | Inquire (Custom Quote) | 4-6 Weeks |

Procurement Strategy: For drug discovery campaigns, it is advisable to purchase a 1g screening sample to validate purity via NMR before committing to bulk orders, as "technical grade" batches (90-95%) often contain Wurtz coupling impurities (see Section 3).

Synthesis & Production Workflows

The synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol relies on a Grignard reaction. However, benzyl Grignard reagents are prone to homocoupling (Wurtz reaction), requiring strict protocol adherence.

Core Synthesis Protocol

Reaction: 4-Chloro-2-methylbenzyl chloride + Mg → [Grignard Intermediate] + Acetone → Product.

Step-by-Step Methodology

-

Activation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.1 eq) and a crystal of Iodine. Dry stir for 20 mins to activate the surface.

-

Initiation: Suspend Mg in anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether . (Avoid THF if possible, as it promotes Wurtz coupling in benzyl halides).

-

Grignard Formation: Add 4-Chloro-2-methylbenzyl chloride (1.0 eq) dropwise at 0°C . Critical: Keep temperature low to suppress dimerization.

-

Addition: Once the Grignard is formed (solution turns grey/brown), cool to -10°C. Add anhydrous Acetone (1.2 eq) dropwise.

-

Quench: Stir for 2 hours, then quench with saturated NH₄Cl solution.

-

Purification: Extract with EtOAc. The crude oil often requires column chromatography (Hexane/EtOAc) to remove the non-polar dimer byproduct.

Visualizing the Synthesis Logic

The following diagram illustrates the critical decision nodes in the synthesis pathway to ensure high purity.

Figure 1: Synthesis pathway highlighting the critical control point at solvent selection to avoid Wurtz coupling.

Quality Control & Technical Specifications

When validating incoming shipments or synthesized batches, researchers must check for specific impurities common to this scaffold.

Key Impurities

-

Homocoupling Dimer: 1,2-bis(4-chloro-2-methylphenyl)ethane.

-

Origin: Wurtz reaction during Grignard formation.

-

Detection: High retention time on HPLC; distinct NMR signals (benzylic protons shift).

-

-

Des-chloro Analog: 1-(2-methylphenyl)-2-methyl-2-propanol.

-

Origin: Contamination in starting material or over-reduction.

-

-

Residual Solvent: 2-MeTHF or Acetone.

Analytical Parameters

-

¹H NMR (CDCl₃): Look for the gem-dimethyl singlet at ~1.2-1.3 ppm and the benzylic methylene singlet at ~2.7 ppm. The aromatic region should show a characteristic pattern for the 1,2,4-substitution.

-

Storage: Store at 2-8°C under inert atmosphere. The tertiary alcohol is relatively stable but can dehydrate to the alkene under strongly acidic conditions.

Applications in Drug Discovery

This compound serves as a versatile "linker-fragment" in medicinal chemistry.

Structural Utility

-

Gem-Dimethyl Effect: The two methyl groups on the propanol chain restrict conformational flexibility, potentially locking the molecule into a bioactive conformation.

-

Metabolic Blockade: The tertiary alcohol is resistant to oxidation compared to primary/secondary alcohols, prolonging half-life (t1/2).

-

Bioisostere: It acts as a lipophilic spacer often used to replace simple benzyl chains in kinase inhibitors or GPCR ligands.

Application Logic Flow

The diagram below details how this building block is integrated into broader drug development campaigns.

Figure 2: Application logic demonstrating the compound's utility in SAR optimization.

References

-

ChemScene. (2025). Product Data Sheet: 1-(4-Chloro-2-methylphenyl)-2-methylpropan-2-ol (CAS 1314984-79-6). Retrieved from

-

BenchChem. (2025).[1] Grignard Reactions with 4-Chlorobenzylmagnesium chloride: Protocols and Troubleshooting. Retrieved from

-

Master Organic Chemistry. (2011). Grignard Reagents: Formation, Reactions, and Mechanisms.[2] Retrieved from

-

PubChem. (2025).[3] Compound Summary: 1-(4-Chlorophenyl)-2-methylpropan-1-one (Analogous Structures). Retrieved from

-

ResearchGate. (2022). Solvent screening of benzyl chloride Grignard reaction: 2-MeTHF vs THF. Retrieved from

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Abstract & Scope

This application note details the optimized protocol for the synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS: 1314984-79-6). This tertiary alcohol is a critical scaffold in the development of agrochemicals and pharmaceutical intermediates. The synthesis utilizes a Grignard reaction between 4-chloro-2-methylbenzyl chloride and acetone.

Critical Challenge: The primary synthetic hurdle is the formation of the benzylic Grignard reagent. Benzylic halides are notoriously prone to Wurtz-type homocoupling (dimerization) to form 1,2-diarylethanes. This protocol incorporates specific engineering controls—high-dilution slow addition and temperature modulation—to suppress this side reaction and maximize yield.

Retrosynthetic Analysis & Reaction Scheme

The strategic disconnection occurs at the C2–C3 bond relative to the aromatic ring, separating the tertiary alcohol moiety from the benzylic carbon.

Pathway:

-

Precursor: 4-Chloro-2-methylbenzyl chloride.

-

Intermediate: (4-Chloro-2-methylbenzyl)magnesium chloride.

-

Electrophile: Acetone (Propan-2-one).

Reaction Scheme (DOT Visualization)

Figure 1: Reaction pathway highlighting the critical divergence between the desired Grignard formation and the parasitic Wurtz coupling.

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| Solvent Quality | Anhydrous THF (<50 ppm H₂O) | Water destroys Grignard reagents (R-MgX + H₂O → R-H). Benzylic Grignards are exceptionally moisture-sensitive. |

| Mg Stoichiometry | 1.5 – 2.0 Equivalents | Excess surface area is crucial. High Mg concentration ensures the halide reacts with Mg (Grignard formation) rather than with already formed Grignard (Wurtz coupling). |

| Temperature (Step 1) | 0°C to 10°C | Lower temperatures suppress the radical pathways leading to homocoupling. |

| Addition Rate | < 1 mL/min (Dropwise) | "Starve-feed" kinetics: Keeping the concentration of unreacted halide low prevents it from reacting with the formed Grignard reagent. |

| Quench pH | Mildly Acidic / Neutral (NH₄Cl) | Strong acids (HCl/H₂SO₄) can cause dehydration of the tertiary alcohol to the corresponding alkene (styrene derivative). |

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

4-Chloro-2-methylbenzyl chloride: 10.0 g (57.1 mmol)

-

Magnesium Turnings: 2.1 g (85.7 mmol, 1.5 eq) – Crushed/Activated

-

Acetone (Anhydrous): 4.0 g (68.5 mmol, 1.2 eq)

-

Tetrahydrofuran (THF): Anhydrous, inhibitor-free.

-

Iodine (I₂): One crystal (Catalyst).[1]

-

Ammonium Chloride (NH₄Cl): Saturated aqueous solution.

Phase 1: Preparation of (4-Chloro-2-methylbenzyl)magnesium chloride

Objective: Generate the nucleophile while minimizing dimerization.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with Nitrogen (x3).

-

Activation: Add Magnesium turnings (2.1 g) to the flask. Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes and coats the Mg (activates the surface).

-

Solvent Charge: Add 20 mL of anhydrous THF to the Mg.

-

Initiation: Prepare a solution of 4-Chloro-2-methylbenzyl chloride (10.0 g) in 40 mL anhydrous THF. Add approx. 2-3 mL of this solution to the Mg suspension.

-

Observation: Look for turbidity, exotherm, or disappearance of the iodine color. If no reaction occurs, sonicate or add a drop of DIBAL-H or 1,2-dibromoethane.

-

-

Controlled Addition: Once initiated, cool the flask to 0°C (ice bath). Add the remaining benzyl chloride solution dropwise over 60–90 minutes .

-

Note: Maintain internal temperature <10°C. The solution will turn dark grey/brown.

-

-

Digestion: After addition, stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 1 hour to ensure complete consumption of halide.

Phase 2: Nucleophilic Addition to Acetone

Objective: Formation of the tertiary alkoxide.

-

Cooling: Cool the Grignard solution back to 0°C .

-

Electrophile Addition: Dissolve Acetone (4.0 g) in 10 mL anhydrous THF. Add this solution dropwise to the Grignard reagent over 20 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.[4]

Phase 3: Quench & Isolation

Objective: Protonation without dehydration.

-

Quench: Cool the mixture to 0°C. Slowly add saturated aqueous NH₄Cl (50 mL) .

-

Caution: Do not use HCl. The target tertiary alcohol is prone to E1 elimination to form the styrene derivative under strong acidic conditions.

-

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate or Diethyl Ether (3 x 50 mL).

-

Wash: Wash combined organics with Water (1 x 50 mL) and Brine (1 x 50 mL).

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude oil is typically purified via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes) or high-vacuum distillation if scale permits.

Troubleshooting & Optimization Workflow

Figure 2: Diagnostic logic for common failure modes in Benzylic Grignard synthesis.

Safety Information (GHS)

-

4-Chloro-2-methylbenzyl chloride: Corrosive, Lachrymator. Handle in a fume hood.

-

Magnesium: Flammable solid. Reacts violently with water.

-

THF/Acetone: Highly Flammable liquids.

-

Reaction Hazards: Grignard formation is exothermic and can have an induction period followed by a thermal runaway. Always have an ice bath ready during initiation.

References

-

PrepChem. Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol. (Analogous protocol for 4-chloro derivative). Retrieved from [Link]

- Google Patents.Method for preparing o-chlorobenzyl magnesium chloride (CN109928987B). (Industrial optimization of chlorobenzyl Grignards).

Sources

Application Note & Protocol: Synthesis of 2-(4-chloro-2-methylphenyl)propan-2-ol via Grignard Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-chloro-2-methylphenyl)propan-2-ol through the Grignard reaction of 4-chloro-2-methylbenzyl magnesium chloride with acetone. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established principles of organometallic chemistry. The narrative emphasizes the rationale behind experimental choices, safety considerations, and troubleshooting strategies to ensure a successful and reproducible synthesis.

Introduction and Scientific Principles